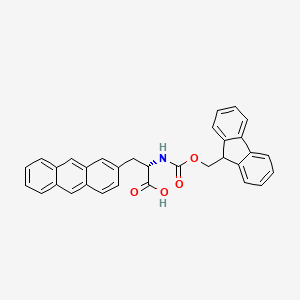
Fmoc-Ala(2-Anth)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Ala(2-Anth)-OH, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(anthracen-2-yl)propanoic acid or Fmoc-antAla-OH, is a compound with a molecular weight of 487.56 . It has a CAS RN of 1157859-82-9 .
Molecular Structure Analysis
The molecular formula of Fmoc-Ala(2-Anth)-OH is C32H25NO4 . The structure of the compound involves a fluorenylmethoxycarbonyl (Fmoc) group, an alanine residue, and an anthracene moiety .Physical And Chemical Properties Analysis
Fmoc-Ala(2-Anth)-OH has a predicted boiling point of 756.3±55.0 °C, a predicted density of 1.311±0.06 g/cm3, and a predicted pKa of 3.77±0.30 .Applications De Recherche Scientifique
Peptide Synthesis and Structural Analysis
Fmoc-Ala(2-Anth)-OH is widely used in peptide synthesis, particularly in the Merrifield solid-phase synthesis method. A study used near-infrared Fourier-transform Raman spectroscopy to follow the stepwise solid-phase synthesis of a peptide using Fmoc as the N-α-protecting group. It was found that the deprotection of the Fmoc group by standard methods could be quantitatively followed. The study also noted that the Fmoc group influences the secondary structure of peptides, supporting mainly a β-sheet conformation. This indicates the role of Fmoc groups in determining the secondary and tertiary structures of synthesized peptides (Larsen et al., 1993).
Self-Assembly and Gelation
Fmoc-Ala(2-Anth)-OH plays a significant role in the self-assembly and gelation of certain peptide sequences. A study focusing on ester-containing self-assembling peptides discovered that an Fmoc-conjugated alanine-lactic acid sequence could self-assemble into nanostructures that gel in water. This process does not require β-sheet-like amide–amide hydrogen bonding, previously thought crucial for the self-assembly of Fmoc-conjugated peptides. This finding opens new avenues for designing highly degradable self-assembling materials with peptide-like bioactivity for biomedical applications (Eckes et al., 2014).
Novel Drug Delivery Systems
Fmoc-Ala(2-Anth)-OH is also pivotal in designing novel drug delivery systems. PEGtide dendrons, containing alternating discrete poly(ethylene glycol) and amino acid/peptide moieties, were synthesized using Fmoc solid-phase peptide synthesis protocols. These dendrons, functionalized with mannose residues, were developed to target macrophages. The study concluded that PEGtide dendrons could be useful as nanocarriers in drug delivery and imaging applications, demonstrating the versatility of Fmoc-protected amino acids in creating sophisticated molecular architectures for biomedical use (Gao et al., 2013).
Self-Assembled Structures
Research on Fmoc modified aliphatic amino acids, including Fmoc-Ala(2-Anth)-OH, revealed that these compounds can form various self-assembled structures under different conditions like concentration and temperature. These structures range from flower-like to fibrous assemblies, demonstrating the compound's potential in nanotechnology and materials science for creating controlled self-assembled architectures (Gour et al., 2021).
Orientations Futures
Fmoc protected amino acids, such as Fmoc-Ala(2-Anth)-OH, are of interest due to their ease of synthesis, functional diversity, stability, and biocompatibility . They can self-assemble into a variety of morphologies, making them potential scaffolds for the design of distinct micro/nanostructures . This suggests that Fmoc-Ala(2-Anth)-OH and similar compounds could have a wide range of applications in the future.
Mécanisme D'action
Target of Action
Fmoc-Ala(2-Anth)-OH, a modified amino acid, primarily targets the process of self-assembly in biological systems . This compound serves as a bio-organic scaffold, facilitating the formation of various structures with unique properties .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process is controlled by solvent variation and the optimization of ion concentrations . The compound forms well-defined crystalline structures through uniform parallel Fmoc stacking . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .
Biochemical Pathways
The compound’s ability to form distinct micro/nanostructures through a bottom-up approach suggests it may influence various biochemical pathways related to cellular structure and function .
Result of Action
The primary result of Fmoc-Ala(2-Anth)-OH’s action is the formation of distinct micro/nanostructures . These structures are formed through the self-assembly of Fmoc protected single amino acids . The compound can form well-defined crystalline structures through uniform parallel Fmoc stacking .
Action Environment
The action of Fmoc-Ala(2-Anth)-OH is influenced by environmental factors such as solvent variation and ion concentrations . These factors can control the morphologies resulting from self-assembly . This suggests that the compound’s action, efficacy, and stability can be tuned by controlling environmental parameters .
Propriétés
IUPAC Name |
(2S)-3-anthracen-2-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO4/c34-31(35)30(16-20-13-14-23-17-21-7-1-2-8-22(21)18-24(23)15-20)33-32(36)37-19-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-15,17-18,29-30H,16,19H2,(H,33,36)(H,34,35)/t30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQGAAWWCDXJIK-PMERELPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ala(2-Anth)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazole-3-carboxamide dihydrochloride](/img/structure/B2763404.png)
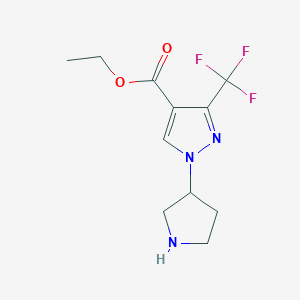
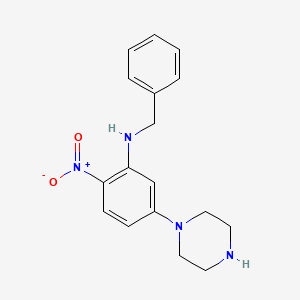
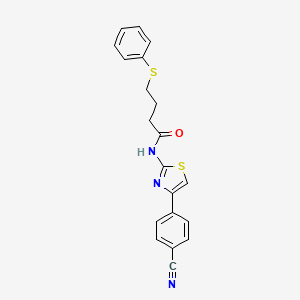
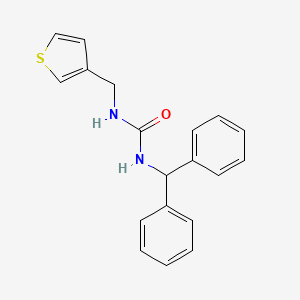
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide](/img/structure/B2763413.png)
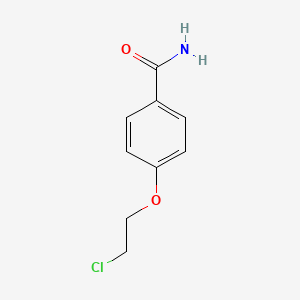

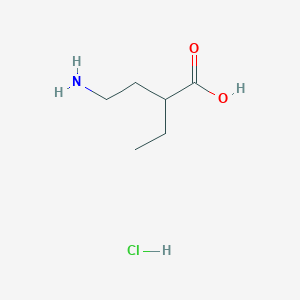
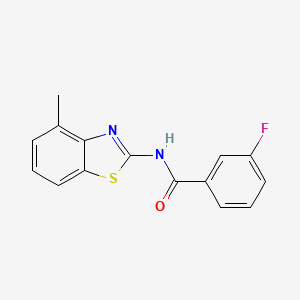
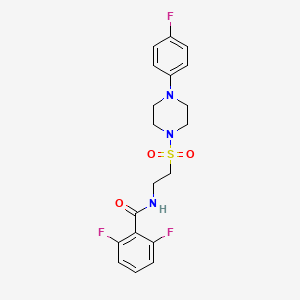
![ethyl 2-(2-(4-fluorophenoxy)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2763423.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide](/img/structure/B2763424.png)
![5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester](/img/structure/B2763426.png)